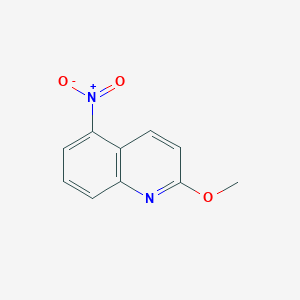
2-Methoxy-5-nitroquinoline
Vue d'ensemble
Description
2-Methoxy-5-nitroquinoline is an aromatic compound . It has a molecular weight of 204.19 .
Synthesis Analysis
The synthesis of 2-Methoxy-5-nitroquinoline involves various protocols reported in the literature . For example, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-nitroquinoline is represented by the linear formula C10H8N2O3 .Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
2-Methoxy-5-nitroquinoline is a solid or liquid at room temperature .Applications De Recherche Scientifique
- 2-Methoxy-5-nitroquinoline has shown promise as an anticancer agent. Researchers have investigated its potential to inhibit tumor growth and metastasis. The compound’s mechanism of action involves interfering with cancer cell proliferation and inducing apoptosis (programmed cell death) in cancer cells .
- Antioxidants play a crucial role in protecting cells from oxidative stress and damage. Studies have explored the antioxidant activity of 2-Methoxy-5-nitroquinoline, which could contribute to its potential health benefits .
- Chronic inflammation is associated with various diseases. Researchers have investigated the anti-inflammatory properties of this compound, aiming to identify its potential therapeutic applications .
- Malaria remains a global health challenge. Some studies have explored the antimalarial activity of 2-Methoxy-5-nitroquinoline, aiming to develop new drugs or improve existing treatments .
- Given the ongoing COVID-19 pandemic, scientists have investigated compounds with potential anti-SARS-CoV-2 activity. 2-Methoxy-5-nitroquinoline has been studied in this context .
- Tuberculosis (TB) is a major infectious disease. Researchers have examined the effects of 2-Methoxy-5-nitroquinoline against Mycobacterium tuberculosis, the causative agent of TB. Understanding its mechanism of action could lead to novel TB treatments .
Anticancer Activity
Antioxidant Properties
Anti-Inflammatory Effects
Antimalarial Potential
Anti-SARS-CoV-2 Activity
Antituberculosis Properties
Safety and Hazards
Orientations Futures
The future directions for 2-Methoxy-5-nitroquinoline could involve further exploration of its synthesis protocols and potential applications in medicinal and synthetic organic chemistry . There is also a societal expectation that chemists should produce greener and more sustainable chemical processes .
Mécanisme D'action
Target of Action
Quinoline derivatives, to which 2-methoxy-5-nitroquinoline belongs, are known to interact with a wide range of biological targets due to their versatile applications in medicinal and synthetic organic chemistry . These targets often include enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This allows them to interact with their targets in a variety of ways, leading to changes in the function or activity of these targets.
Biochemical Pathways
Quinoline derivatives are known to influence a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that 2-Methoxy-5-nitroquinoline may affect multiple biochemical pathways.
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 1.78 . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Given the broad spectrum of bio-responses associated with quinoline derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-methoxy-5-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10-6-5-7-8(11-10)3-2-4-9(7)12(13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZGSVMHIRDDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


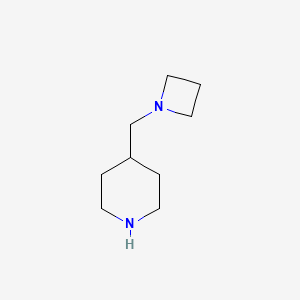


![N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3154426.png)

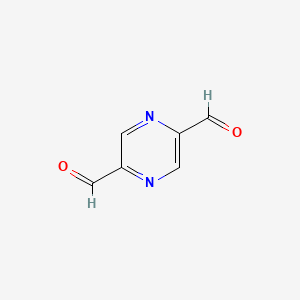

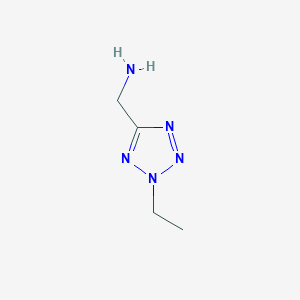

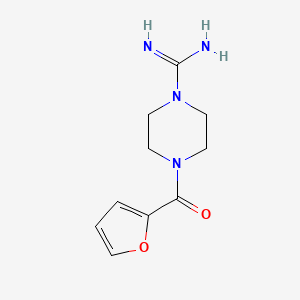

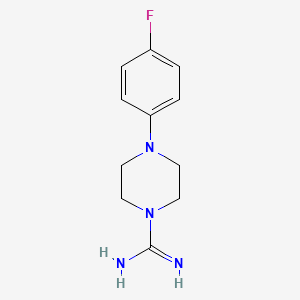
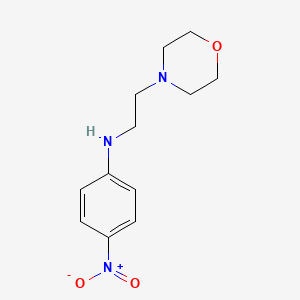
![3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154492.png)